![molecular formula C20H25BO3 B1443110 1,3,2-二恶杂硼环烷,4,4,5,5-四甲基-2-[4-[(3-甲苯基)甲氧基]苯基]- CAS No. 1029439-14-2](/img/structure/B1443110.png)
1,3,2-二恶杂硼环烷,4,4,5,5-四甲基-2-[4-[(3-甲苯基)甲氧基]苯基]-
描述
This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It can also be used as a reagent to borylate arenes and to prepare fluorenylborolane .
Synthesis Analysis
The synthesis of this compound can be achieved from Pinacol and Trimethyl borate .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C6H13BO2 .Chemical Reactions Analysis
This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .科学研究应用
合成和分子结构
- 该化合物已合成,并通过单晶 X 射线衍射和光谱学等多种方法分析了其分子结构。研究表明,二恶杂硼环烷衍生物可以具有复杂的分子结构,在材料科学和化学中具有潜在应用 (Li 和 Wang,2016).
在聚合和材料科学中的应用
- 研究表明,二恶杂硼环烷衍生物可用于合成聚烯烃和聚芴,这对于新材料的开发至关重要,例如用于液晶显示器 (LCD) 技术的材料。这些研究突出了这些化合物在生产具有特定光学和电子特性的材料中的作用,这可能对技术进步具有重要意义 (Das 等,2015).
化学性质和反应
- 该化合物的化学行为,如反应性和键合,一直是研究的主题。例如,对含硼芪类衍生物的研究揭示了它们的化学性质,可能指导新的合成方法和材料的开发 (Nie 等,2020).
催化和有机合成
- 二恶杂硼环烷衍生物已被探索作为各种有机合成反应中的催化剂或中间体。它们在促进某些化学反应(如铃木-宫浦偶联)中的作用突出了它们在合成有机化学中的重要性 (Yokozawa 等,2011).
安全和危害
未来方向
作用机制
Mode of Action
It is known that this compound can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
It is known that this compound can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that it may affect pathways involving these types of reactions.
Action Environment
The action, efficacy, and stability of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- can be influenced by various environmental factors. For instance, it is known that this compound should be stored under inert gas and should avoid moisture and heat . These conditions suggest that the compound’s stability and reactivity could be affected by the presence of oxygen, moisture, and high temperatures.
生化分析
Biochemical Properties
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- plays a significant role in biochemical reactions, particularly in the borylation of alkylbenzenes and hydroboration of alkynes and alkenes . It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of pinacol benzyl boronate and aryl boronates . These interactions are crucial for the synthesis of complex organic molecules and have applications in medicinal chemistry and material science.
Cellular Effects
The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of various signaling molecules, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis . Its impact on gene expression is particularly notable, as it can alter the transcriptional activity of specific genes involved in metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form stable complexes with enzymes and other proteins is key to its function. These interactions can lead to changes in enzyme activity, substrate specificity, and overall metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its impact on cellular function can vary, with potential cumulative effects on gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic activity and potential toxicity . Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become pronounced.
Metabolic Pathways
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of various biomolecules . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of the compound can vary depending on the cell type and physiological conditions.
Subcellular Localization
The subcellular localization of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, facilitating its role in biochemical reactions.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-7-6-8-16(13-15)14-22-18-11-9-17(10-12-18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUZBADRRFIYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


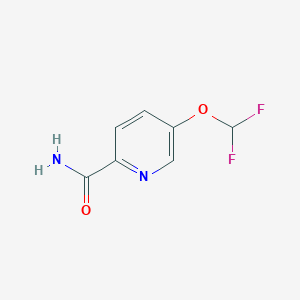

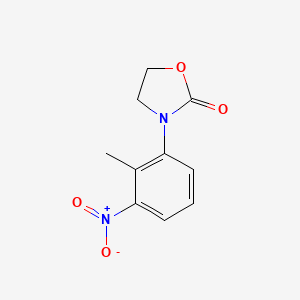

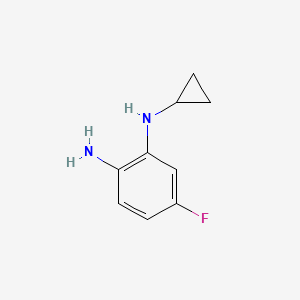
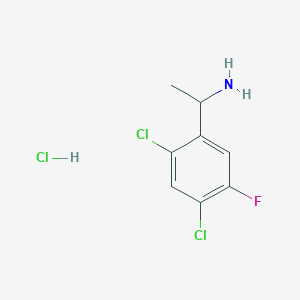

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)
![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)
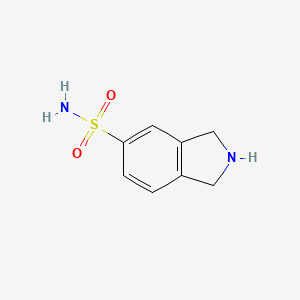



![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
